molecular formula C7H9N5O2S B13097178 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide CAS No. 18161-96-1

2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide

Cat. No.: B13097178
CAS No.: 18161-96-1
M. Wt: 227.25 g/mol
InChI Key: FTVLTWYIRYOAMD-XNWCZRBMSA-N
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Description

2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxo derivatives, while reduction can yield the corresponding hydrazine derivatives.

Scientific Research Applications

2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide apart is its unique hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

18161-96-1

Molecular Formula

C7H9N5O2S

Molecular Weight

227.25 g/mol

IUPAC Name

[(E)-2-(2,4-dioxopyrimidin-1-yl)ethylideneamino]thiourea

InChI

InChI=1S/C7H9N5O2S/c8-6(15)11-9-2-4-12-3-1-5(13)10-7(12)14/h1-3H,4H2,(H3,8,11,15)(H,10,13,14)/b9-2+

InChI Key

FTVLTWYIRYOAMD-XNWCZRBMSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)C/C=N/NC(=S)N

Canonical SMILES

C1=CN(C(=O)NC1=O)CC=NNC(=S)N

Origin of Product

United States

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